Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine
[1]
Abstract
This technical guide provides a comprehensive analysis of N-(pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine , a high-value secondary amine scaffold used extensively in medicinal chemistry.[1] Often utilized as a linker in kinase inhibitors and GPCR ligands, this molecule combines the hydrogen-bond acceptor properties of a pyridine ring with the metabolic stability and solubility-enhancing features of a tetrahydropyran moiety.[1] This document details its physicochemical properties, optimized synthetic protocols via reductive amination, and structural activity relationships (SAR).
Molecular Architecture & Physicochemical Profile
The molecule consists of two distinct heterocyclic systems connected by a secondary amine linker. Understanding the electronic distribution between these two rings is critical for predicting reactivity and biological interaction.
Key Physicochemical Data[1][2][3][4]
| Property | Value / Description | Note |
| IUPAC Name | N-(Pyridin-4-ylmethyl)tetrahydro-2H-pyran-4-amine | |
| CAS No. | 1402232-49-8 (Dihydrochloride salt) | Free base is often generated in situ.[1] |
| Formula | C₁₁H₁₆N₂O | |
| Mol.[2] Weight | 192.26 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| pKa (Pyridine) | ~5.2 | Weak base; protonates at low pH. |
| pKa (Amine) | ~8.8 – 9.2 | Secondary amine; lowered from ~10.6 (cyclohexyl) by pyran oxygen inductive effect. |
| cLogP | ~0.5 – 0.8 | Highly favorable for oral bioavailability. |
| H-Bond Donors | 1 (Secondary Amine) | |
| H-Bond Acceptors | 3 (Pyridine N, Pyran O, Amine N) |
The "Basicity Gap" Insight
A critical feature for purification and binding is the
-
The secondary amine is the primary basic center (
). -
The pyridine nitrogen is significantly less basic (
). -
Implication: In physiological conditions (pH 7.4), the secondary amine is predominantly protonated (cationic), while the pyridine remains neutral. This allows the molecule to act as a bidentate ligand where the cation engages in electrostatic interactions (e.g., with Asp residues in kinase pockets) while the pyridine acts as a pure H-bond acceptor.[1]
Synthetic Pathways & Optimization
The most robust route to this scaffold is Reductive Amination . While direct alkylation is possible, it frequently leads to over-alkylation (tertiary amine formation).[3] Reductive amination ensures mono-alkylation selectivity.[1]
Optimized Protocol: Reductive Amination (STAB Method)
Reagents:
-
Substrate A: 4-Pyridinecarboxaldehyde (1.0 eq)[1]
-
Substrate B: 4-Aminotetrahydropyran (1.0 - 1.1 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation catalysis.
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under
, dissolve 4-pyridinecarboxaldehyde in DCM (0.1 M concentration). Add 4-aminotetrahydropyran followed by Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.-
Expert Note: Pre-mixing allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB portion-wise over 10 minutes. Warm to RT and stir for 4–16 hours.
-
Why STAB? Unlike Sodium Borohydride (
), STAB is mild and less likely to reduce the aldehyde directly to the alcohol before it reacts with the amine [1].
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x).
-
Purification Logic: If the product is trapped in the aqueous phase due to protonation, adjust pH to >12 using NaOH to ensure the secondary amine is neutral (free base) before extraction.
-
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Synthetic Workflow Diagram
Caption: Figure 1. Step-wise reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.
Structural Activity Relationship (SAR) Utility
In drug discovery, this scaffold serves as more than a passive linker. It is a "privileged structure" often found in inhibitors of kinases (e.g., ROCK, P2X7) and GPCRs.
Pharmacophore Mapping[1]
-
Tetrahydropyran Ring:
-
Metabolic Shield: Unlike a cyclohexyl ring, the ether oxygen reduces lipophilicity (lowering LogP) and blocks metabolic oxidation at the 4-position [2].[1]
-
Conformation: Adopts a chair conformation, projecting the amine equatorially.
-
-
Secondary Amine:
-
Solubility Handle: High basicity ensures solubility in acidic media (stomach).
-
H-Bond Donor: Critical for interacting with backbone carbonyls in protein binding pockets.[1]
-
-
Pyridine Ring:
Interaction Logic Diagram
Caption: Figure 2.[1][4] Pharmacophore decomposition highlighting the specific biological roles of the pyridine, amine linker, and pyran moieties.[1]
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Pyridine | 8.50 – 8.60 | Doublet (d) | 2H |
| Pyridine | 7.20 – 7.30 | Doublet (d) | 2H |
| Benzylic | 3.80 – 3.90 | Singlet (s) | 2H |
| Pyran | 3.90 – 4.00 | Multiplet (dt) | 2H |
| Pyran | 3.30 – 3.40 | Multiplet (td) | 2H |
| Pyran | 2.60 – 2.80 | Multiplet (m) | 1H |
Note: The amine proton (-NH-) is typically broad and may exchange with solvent, appearing between 1.5–2.5 ppm depending on concentration and water content.[1]
Handling and Stability
-
Storage: The free base is prone to absorbing
from the air (forming carbamates). Store under inert gas ( /Ar) at 4°C. The dihydrochloride salt (CAS 1402232-49-8) is hygroscopic but chemically stable at room temperature.[1] -
Safety: As with most secondary amines and pyridines, handle with gloves in a fume hood. Avoid inhalation of dusts if working with the salt form.
References
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Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses pyran vs. cyclohexane properties). Available at: [Link]
-
Common Organic Chemistry. (n.d.). "Reductive Amination Conditions and Protocols." Available at: [Link]
